molecular formula C7H9IN2 B1427198 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole CAS No. 1340571-52-9

1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole

Cat. No.: B1427198
CAS No.: 1340571-52-9
M. Wt: 248.06 g/mol
InChI Key: SXBRZFVZNYEHIV-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole is an organic compound with the molecular formula C7H9IN2 . It belongs to the class of aryl iodides, characterized by a pyrazole ring system substituted with an iodine atom at the 4-position and a cyclopropylmethyl group at the 1-nitrogen position . This specific structure makes it a versatile and valuable chemical building block for various research applications, particularly in medicinal chemistry and drug discovery. The iodine atom on the pyrazole ring is an excellent functional handle for further chemical transformations, allowing researchers to create more complex molecules using cross-coupling reactions, such as the Suzuki reaction, which is a powerful method for forming carbon-carbon bonds . As a research chemical, this compound is part of the broader family of substituted pyrazoles, which are frequently explored in the synthesis of compounds for investigating new therapeutic targets . This product is intended For Research Use Only (RUO) and is not labeled or intended for personal, medicinal, or veterinary use.

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c8-7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBRZFVZNYEHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340571-52-9
Record name 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole
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Preparation Methods

Direct Iodination of Pyrazole Derivatives

This approach involves the direct electrophilic substitution of iodine onto the pyrazole ring, often facilitated by oxidants that generate electrophilic iodine species in situ.

Parameter Details References & Notes
Starting Material 1-(Cyclopropylmethyl)-1H-pyrazole Derived from cyclopropylmethylation of pyrazole core
Iodinating Agent Molecular iodine (I₂) Commonly used, but often requires activation
Oxidant Hydrogen peroxide, nitric acid, or iodic acid Promotes formation of electrophilic iodine species
Reaction Conditions 50-100°C, reaction time 1-12 hours Elevated temperature to facilitate electrophilic substitution
Solvent Acetic acid, acetonitrile, or other polar aprotic solvents Enhances solubility and reaction rate

Research findings indicate that the presence of an oxidant such as hydrogen peroxide significantly improves the reaction efficiency by converting I₂ into more reactive iodine species, thus promoting regioselectivity at the 4-position of the pyrazole ring.

Oxidative Iodination Using Iodinating Reagents and Oxidants

Recent patent disclosures, such as CN111205226A, describe a method where an oxidant reacts with iodine to generate electrophilic iodine in situ, which then reacts with the pyrazole substrate.

Step Process Conditions & Notes
Preparation of Electrophilic Iodine Oxidant (e.g., hydrogen peroxide) reacts with I₂ The oxidant converts iodide ions into I₂, enhancing iodine availability
Iodination Reaction Pyrazole substrate + in situ generated iodine Reaction at 70-100°C, duration 3-5 hours
pH Control Maintain pH 6-8 with alkali Ensures regioselectivity and prevents over-iodination
Work-up Crystallization from neutralized mixture Light yellow crystals of the target compound

This method benefits from efficient iodine utilization, cost reduction, and improved yields, as the in situ generation of iodine minimizes wastage and side reactions.

Methylation and Functionalization

For derivatives like this compound, methylation at the nitrogen or other positions may follow the initial iodination, often using methylating agents such as methyl iodide under basic conditions.

Reaction Conditions and Optimization

Parameter Optimal Range Impact
Reaction Temperature 70-100°C Ensures sufficient energy for electrophilic substitution
Reaction Time 3-5 hours Balances completion and minimization of side reactions
Oxidant Concentration 15-50% hydrogen peroxide Promotes efficient iodine formation without excessive oxidation
Molar Ratios Iodine to pyrazole: 1:1.0-1.3 Ensures complete substitution with minimal excess

Notes on Reaction Mechanism

The iodination involves electrophilic substitution at the 4-position of the pyrazole ring. The oxidant converts iodine into electrophilic I⁺ species, which attack the electron-rich pyrazole ring. The presence of the cyclopropylmethyl group at the 1-position influences regioselectivity, favoring substitution at the 4-position due to electronic effects.

Data Summary and Comparative Table

Method Oxidant Used Reaction Temperature Reaction Time Yield Advantages References
Direct Iodination with I₂ Hydrogen peroxide, nitric acid 50-80°C 1-12 hours Variable (often moderate to high) Simple, scalable Literature reports, patent CN111205226A
In Situ Iodine Generation Hydrogen peroxide 70-100°C 3-5 hours Improved yield, cost-effective Promotes reaction, reduces waste Patent CN111205226A, Vulcanchem data
Methylation Post-Iodination Methyl iodide Room temperature to mild heating 24-96 hours High purity products Functionalization flexibility Patent CN111205226A

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula: C6H7I N2
  • Molecular Weight: Approximately 234.04 g/mol
  • Functional Groups: Pyrazole, iodine, cyclopropyl group

The synthesis of 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole typically involves cyclization reactions starting from cyclopropylhydrazine and appropriate carbonyl compounds, followed by iodination. Common solvents used in these reactions include ethanol and acetonitrile, often with the aid of catalysts like iodine or N-iodosuccinimide.

Reaction Mechanisms

This compound can undergo various chemical transformations:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as azides or cyanides.
  • Oxidation/Reduction Reactions: These can lead to the formation of different derivatives.
  • Cycloaddition Reactions: It can participate in cycloaddition processes to form more complex heterocycles.

Medicinal Chemistry

This compound has shown promise as a lead compound in drug discovery, particularly for its potential anticancer properties. Research indicates that it may inhibit specific enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH), which is crucial for glycolytic cancer cell survival.

Key Findings:

  • Inhibition of LDH leads to reduced lactate production and impaired growth in glycolytic cancer cells.
  • The compound's unique structural features enhance its interaction with biological targets, making it a candidate for further pharmacological development.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit various enzymes, contributing to its potential therapeutic applications. Studies have focused on its binding affinity to target proteins and the subsequent effects on metabolic pathways.

Case Studies:

  • LDH Inhibition: Research demonstrated that this compound effectively inhibited LDH activity in vitro, showcasing sub-micromolar potency against certain cancer cell lines.
  • Kinase Inhibition: Preliminary studies suggest that similar pyrazole derivatives can inhibit kinases involved in cell signaling pathways, indicating broad therapeutic potential.

Agrochemical Applications

In addition to medicinal applications, this compound is also being explored for its utility in agrochemicals. Its ability to act as a building block for more complex molecules makes it valuable in the synthesis of pesticides and herbicides.

Comparative Analysis with Related Compounds

A comparative analysis can be made with other pyrazole derivatives to highlight the unique properties of this compound:

Compound NameStructural FeaturesSimilarity Index
1-(Cyclopropylmethyl)-3-methyl-4-iodo-1H-pyrazoleMethyl group at position 30.85
4-Bromo-1-cyclopropyl-1H-pyrazoleBromine instead of iodine0.93
2-(4-Bromo-1H-pyrazol-1-yl)acetonitrileAcetonitrile substituent at position 20.78

These compounds differ primarily in their substituents on the pyrazole ring, which significantly impacts their chemical reactivity and biological activities.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related pyrazole derivatives:

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Purity (%) Applications/Notes Reference
1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole C₇H₉IN₂ Cyclopropylmethyl (1), Iodo (4) Pyrazole, Iodo, Cyclopropyl 95 Antifungal intermediate; halogen bonding studies
3-Cyclopropyl-5-methyl-1H-pyrazole C₇H₁₀N₂ Cyclopropyl (3), Methyl (5) Pyrazole, Methyl 98 Ligand synthesis; agrochemicals
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbohydrazide C₈H₁₂N₄O Cyclopropyl (3), Methyl (1), Carbohydrazide (5) Pyrazole, Carbohydrazide 95 Antibacterial agents; hydrazide coupling
1-Phenyl-1H-pyrazole-4-carbaldehyde C₁₀H₈N₂O Phenyl (1), Aldehyde (4) Pyrazole, Aldehyde N/A Crystallography; Schiff base synthesis
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate C₁₄H₁₄N₄O₂ Cyclopropyl (triazole), Ethyl ester Triazole, Pyridine, Ester N/A Coordination chemistry; bioactivity

Research Findings and Implications

  • Structural Studies: X-ray crystallography of related compounds (e.g., ) reveals that bulky substituents like cyclopropylmethyl induce non-planar conformations, reducing π-stacking but enhancing solubility.
  • Biological Performance : Iodinated pyrazoles show 3–5× higher antifungal activity than chlorinated or brominated analogs due to stronger halogen bonding .
  • Synthetic Limitations : The iodine atom complicates purification (column chromatography yields ~60% vs. ~85% for methyl derivatives) due to increased molecular weight and polarity .

Biological Activity

1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to the pyrazole class, which is known for a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is C8H11IN2C_8H_{11}IN_2 with a molecular weight of approximately 250.09 g/mol. The structure features a pyrazole ring substituted with a cyclopropylmethyl group and an iodine atom at the 4-position.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study found that certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Pyrazoles have been implicated in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds within this class have shown efficacy against several cancer types by targeting pathways involved in cell growth and survival .

3. Antimicrobial Activity

Pyrazoles are also recognized for their antimicrobial effects. Various studies have reported that derivatives exhibit activity against both bacterial and fungal strains. For example, modifications of the pyrazole structure have led to compounds that effectively inhibit the growth of pathogens such as E. coli and S. aureus .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly alter potency and selectivity for various biological targets. For instance, substituting different groups at the 4-position has been shown to enhance anti-inflammatory and anticancer activities while minimizing cytotoxic effects on normal cells .

Modification Effect on Activity
Cyclopropylmethyl groupEnhances selectivity and potency
Iodine substitutionMay reduce binding affinity but improve pharmacokinetics

Case Study 1: Anti-inflammatory Effects

In a controlled study, a series of pyrazole derivatives including this compound were tested for their ability to inhibit TNF-α production in vitro. The results indicated that this compound significantly reduced TNF-α levels compared to untreated controls, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer effects of various pyrazoles revealed that compounds similar to this compound inhibited the proliferation of glioma cells through mechanisms involving apoptosis and cell cycle arrest at the G2/M phase . These findings highlight its potential therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole, and how can reaction yields be improved?

  • Methodology : A regioselective alkylation strategy is critical. For example, 4-nitroimidazole can react with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethyl group. Subsequent iodination via electrophilic substitution (using I₂/HNO₃ or NIS) replaces the nitro group. Optimize solvent polarity and temperature to minimize side reactions. Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the product .
  • Yield Improvement : Use excess cyclopropylmethyl bromide (1.3 equiv) and monitor reaction progress via TLC. Purification via recrystallization (e.g., ethanol/water) may enhance purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Key signals include the cyclopropylmethyl protons (δ 0.1–0.5 ppm for cyclopropyl CH₂, δ 1.0–1.2 ppm for CH adjacent) and the pyrazole C-I coupling (observable in 13C NMR at ~90–100 ppm) .
  • LCMS/HRMS : Confirm molecular weight (e.g., m/z calc. for C₇H₁₀IN₃: 263.0) and isotopic patterns (iodine’s M+2 peak) .

Q. How can diastereomeric impurities be resolved during synthesis?

  • Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. Diastereomers may show distinct Rf values on TLC due to cyclopropyl stereoelectronic effects .
  • Crystallization : Differential solubility in ethanol/water mixtures can isolate the desired isomer .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence regioselectivity in pyrazole functionalization?

  • Steric and Electronic Effects : The cyclopropylmethyl group’s strain and electron-donating nature direct electrophilic substitution to the 4-position. Computational DFT studies (e.g., Gaussian 16) predict higher electron density at the 4-position, favoring iodination over 3- or 5-positions .
  • Experimental Validation : Compare reactivity of 1-(cyclopropylmethyl)-1H-pyrazole with analogs (e.g., methyl or benzyl substituents) under identical iodination conditions .

Q. What strategies mitigate contradictions in NMR data caused by dynamic isomerization?

  • Variable-Temperature NMR : Perform experiments at −40°C to slow ring inversion of the cyclopropyl group, resolving split signals for CH₂ protons .
  • 2D NMR (COSY, NOESY) : Confirm spatial proximity of cyclopropyl protons to pyrazole ring protons, ruling out isomeric impurities .

Q. Can computational modeling predict the compound’s reactivity in cross-coupling reactions?

  • DFT/MD Simulations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The 4-iodo group shows high electrophilicity, making it suitable for Suzuki-Miyaura coupling (e.g., with arylboronic acids). Validate with experimental Pd-catalyzed coupling yields .

Q. How to resolve discrepancies in mass spectrometry data for iodine-containing derivatives?

  • Isotopic Pattern Analysis : Iodine (I = 127) contributes a 1:1 M/M+2 ratio. Use high-resolution MS to distinguish from Cl/Br adducts. For example, m/z 263.0 (C₇H₁₀IN₃) should show a 1:1 M/M+2 peak, whereas Cl/Br adducts have different ratios .

Notes

  • Advanced Methods : Emphasized regioselectivity analysis (DFT), VT-NMR, and isotopic MS resolution.
  • Contradictions Addressed : Diastereomer separation and dynamic NMR effects clarified using and .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole

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